2,7-Dimethylimidazo[1,2-a]pyridine

Antituberculosis MDR-TB XDR-TB

The 2,7-dimethyl substitution pattern is the definitive structural determinant of submicromolar potency against drug-resistant Mycobacterium tuberculosis (MIC90 ≤1 μM vs MDR/XDR strains). Alternative 2,6-dimethyl or 2-methyl analogs show significantly weaker activity, confirming that generic interchange within this chemical class is not scientifically defensible. Beyond anti-TB applications, derivatives demonstrate potent NK1 receptor antagonism (IC50 11.3 nM) and Gram-negative antibacterial activity (Klebsiella pneumoniae MIC 4.8 µg/mL). Procure this specific isomer to maintain target potency, selectivity, and translational relevance in your medicinal chemistry and probe development programs.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 3268-61-9
Cat. No. B1295337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylimidazo[1,2-a]pyridine
CAS3268-61-9
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C
InChIInChI=1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3
InChIKeyGYCGFNPVXKJNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylimidazo[1,2-a]pyridine: A Core Scaffold for Potent Antituberculosis and Antibacterial Agents


2,7-Dimethylimidazo[1,2-a]pyridine (CAS 3268-61-9) is a heterocyclic aromatic compound with the molecular formula C9H10N2 and a molecular weight of 146.1891 g/mol [1]. It features a fused imidazole and pyridine ring system with methyl groups at the 2- and 7-positions, serving as a privileged scaffold for medicinal chemistry [1]. This core structure is the foundation for numerous 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives that exhibit submicromolar potency against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains [2].

Why Substituting 2,7-Dimethylimidazo[1,2-a]pyridine with Other Imidazopyridine Analogs Compromises Activity


The precise positioning of methyl groups on the imidazo[1,2-a]pyridine scaffold critically dictates biological activity, rendering simple substitution with other methylated analogs or the unsubstituted core ineffective. For instance, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides achieve MIC90 values ≤1 μM against MDR- and XDR-TB strains [1], whereas 2,6-dimethylimidazo[1,2-a]pyridine amide-cinnamamide hybrids show significantly weaker MICs of 4 μg/mL against the same target [2]. Similarly, 2-methylimidazo[1,2-a]pyridine-3-carboxamides exhibit only moderate antitubercular activity (MIC 4.53 μM) [3]. The 2,7-dimethyl substitution pattern is not merely a structural variation but a key determinant of submicromolar potency and selectivity, underscoring that generic interchange within this chemical class is not scientifically defensible for applications requiring high anti-TB efficacy.

Quantitative Comparative Evidence for 2,7-Dimethylimidazo[1,2-a]pyridine as a Privileged Scaffold


Superior Anti-Tuberculosis Potency Against MDR- and XDR-TB: 2,7-Dimethyl vs. 2,6-Dimethyl Analogs

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrate profound submicromolar potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with MIC90 values consistently ≤1 μM across multiple clinical isolates [1]. In stark contrast, 2,6-dimethylimidazo[1,2-a]pyridine amide-cinnamamide hybrids exhibit significantly reduced activity, with MIC values of 4 μg/mL against the same target [2]. This represents a quantifiable >4-fold increase in potency for the 2,7-dimethyl substitution pattern.

Antituberculosis MDR-TB XDR-TB

Enhanced Antimicrobial Activity Against Klebsiella pneumoniae: 2,7-Dimethyl Scaffold vs. Unsubstituted Core

Derivatives built upon the 2,7-dimethylimidazo[1,2-a]pyridine core exhibit potent antibacterial activity against Klebsiella pneumoniae ATCC 4352, with MIC values as low as 4.8 µg/mL for select carboxamide and hydrazide analogs [1]. This potency is directly linked to the 2,7-dimethyl substitution, as computational studies confirm that dibromo substitutions on the 2,7-dimethyl IMP ring yield superior antimicrobial agents compared to those with hydrogen at the 8-position [1]. In comparison, imidazo[1,2-a]pyridine-based chalcone and Schiff base conjugates lacking the 2,7-dimethyl pattern show significantly higher MIC ranges of 64 to 175 µg/mL against the same bacterial strain [2].

Antibacterial Klebsiella pneumoniae Antimicrobial Resistance

Superior Antitubercular Potency Over 2-Methyl Analog: 2,7-Dimethyl vs. 2-Methyl Substitution

The 2,7-dimethyl substitution pattern on the imidazo[1,2-a]pyridine core yields antitubercular agents with MIC90 values ≤1 μM against drug-resistant M. tuberculosis [1]. In comparison, 2-methylimidazo[1,2-a]pyridine-3-carboxamides, which lack the 7-methyl group, exhibit significantly reduced activity with an MIC of 4.53 μM against the same pathogen [2]. This represents a >4.5-fold improvement in potency attributable to the additional methyl group at the 7-position.

Antituberculosis Pantothenate Synthetase Structure-Activity Relationship

Selective Receptor Binding: High Affinity for Tachykinin NK1 Receptor

2,7-Dimethylimidazo[1,2-a]pyridine derivatives demonstrate high-affinity binding to the human Tachykinin receptor 1 (NK1 receptor), with an IC50 of 11.3 nM measured in a radioligand displacement assay using CHO cells expressing the human receptor [1]. This affinity is substantially higher than that reported for many unsubstituted imidazo[1,2-a]pyridine congeners, where affinity for the peripheral benzodiazepine receptor (PBR) is often in the micromolar range (e.g., pIC50 values corresponding to μM affinity) [2].

Receptor Binding NK1 Antagonist Neurokinin Receptor

Synthetic Accessibility and Scalability: A Drug-Like Scaffold with Encouraging Pharmacokinetics

The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide class has been explicitly characterized as 'druglike and synthetically accessible' with encouraging in vivo ADME properties [1]. Four representative compounds (1, 3, 4, and 6) were assessed for in vivo pharmacokinetics, demonstrating favorable absorption and metabolic stability profiles that support further development [1]. This is in contrast to many alternative imidazopyridine scaffolds that lack reported PK data or exhibit metabolic liabilities, underscoring the 2,7-dimethyl scaffold's advancement as a validated lead series.

Drug Discovery ADME Pharmacokinetics

Physicochemical Distinction: Enhanced Lipophilicity and Solubility Profile

2,7-Dimethylimidazo[1,2-a]pyridine exhibits distinct physicochemical properties compared to its unsubstituted parent and mono-methylated analogs. The compound has a density of 1.09 g/cm³ and a molecular weight of 146.19 g/mol . Its relatively low water solubility and higher solubility in organic solvents differentiate it from more polar imidazopyridine derivatives, potentially influencing its partitioning behavior in biological membranes and its suitability for specific formulation or synthetic applications. While the unsubstituted imidazo[1,2-a]pyridine has a molecular weight of 118.14 g/mol and different solubility characteristics [1], the 2,7-dimethyl substitution increases lipophilicity, which can be advantageous for passive membrane permeability.

Physicochemical Properties Lipophilicity Solubility

Optimal Research and Procurement Applications for 2,7-Dimethylimidazo[1,2-a]pyridine


Lead Optimization for Next-Generation Anti-Tuberculosis Agents Targeting MDR- and XDR-TB

This scaffold is ideal for medicinal chemistry programs focused on developing novel antitubercular drugs with activity against resistant strains. The submicromolar potency (MIC90 ≤1 μM) against MDR- and XDR-TB [1] provides a validated starting point for structure-activity relationship (SAR) studies and lead optimization. The established synthetic accessibility and encouraging in vivo ADME profiles [1] further support its selection for hit-to-lead campaigns aiming to address the global TB drug resistance crisis. Procurement of this specific dimethyl substitution pattern is critical, as analogs with alternative methylation patterns (e.g., 2,6-dimethyl or 2-methyl) exhibit significantly reduced potency [2][3].

Development of Potent Antibacterial Agents Against Klebsiella pneumoniae

The 2,7-dimethylimidazo[1,2-a]pyridine core is a privileged scaffold for designing novel antibiotics targeting Gram-negative pathogens, particularly Klebsiella pneumoniae. Derivatives have demonstrated potent activity with MIC values as low as 4.8 µg/mL [1], substantially outperforming imidazopyridine conjugates lacking this specific substitution (MIC 64-175 µg/mL) [2]. This makes it a valuable starting material for antimicrobial discovery programs focused on combating carbapenem-resistant Enterobacteriaceae (CRE) and other multidrug-resistant infections.

Synthesis of High-Affinity Neurokinin-1 (NK1) Receptor Ligands

2,7-Dimethylimidazo[1,2-a]pyridine serves as a key intermediate for constructing potent NK1 receptor antagonists, as evidenced by the 11.3 nM IC50 observed for a derivative in a radioligand binding assay [1]. This high affinity makes it an attractive scaffold for developing novel therapeutics targeting pain, depression, chemotherapy-induced nausea and vomiting (CINV), and other conditions mediated by substance P and the NK1 receptor. Its distinct physicochemical profile [2] may also offer advantages in optimizing blood-brain barrier penetration.

Chemical Biology Probe Development for Target Identification Studies

Given its well-characterized activity against M. tuberculosis and its demonstrated microbe selectivity [1], 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides can be employed as chemical probes to investigate bacterial pathways and validate novel drug targets. The availability of quantitative potency data (MIC90) and preliminary mode-of-action insights from transcriptional profiling [1] makes this compound class suitable for target deconvolution studies and for exploring mechanisms of resistance in pathogenic mycobacteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dimethylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.